![molecular formula C21H16F4N4O2 B1683960 N-(6-fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide CAS No. 864082-47-3](/img/structure/B1683960.png)
N-(6-fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide
概要
説明
“N-(6-fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide” is a chemical compound with the molecular formula C21H16F4N4O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of this compound is 432.38 . The InChI code is 1S/C21H16F4N4O2/c1-10-19(20(31)28-17-6-12-9-26-29-16(12)8-15(17)22)14(7-18(30)27-10)11-2-4-13(5-3-11)21(23,24)25/h2-6,8-9,14H,7H2,1H3,(H,26,29)(H,27,30)(H,28,31) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C .科学的研究の応用
Inhibition of ROCK1 and ROCK2
GSK429286A is a selective inhibitor of Rho-associated kinases ROCK1 and ROCK2, with IC50 values of 14 nM and 63 nM respectively . These kinases are members of the AGC family (protein kinase A, protein kinase G, and protein kinase C) and play a crucial role in promoting actomyosin-mediated contractile force generation .
Regulation of Cell Detachment
GSK429286A has been shown to have distinct roles in the regulation of cell detachment . This could have implications in the study of cell adhesion and migration, which are key processes in wound healing and cancer metastasis.
Potential Therapeutic Applications in Hypertension
In a spontaneous hypertensive male Sprague-Dawley rat model, oral administration of GSK429286A (30 mg/kg) was able to significantly reduce mean arterial pressure . About 2 hours after oral administration, the maximum reduction in mean arterial pressure could reach up to 50 mmHg .
Potential Role in Cancer Research
GSK429286A has been shown to have potential applications in cancer research. For instance, it has been found to restore serum-induced transwell migration of TRPM7 knockdown cells, without affecting the migration of MDA-MB-231 control cells . Similarly, inhibition of Rho kinase rescued the gap closure speed of MFC7 TRPM7 shRNA cells .
Role in Protein Phosphorylation
At a concentration of 10 μM, GSK429286A has been shown to increase the phosphorylation of MYPT at the Thr850 site by inhibiting ROCK . This suggests a potential role of GSK429286A in the regulation of protein phosphorylation, a key process in many cellular functions.
Selectivity and Potency
GSK429286A is a potent ROCK inhibitor, with a different potency profile compared to the reported ROCK inhibitor Y27632 . This highlights the compound’s selectivity and potency, making it a valuable tool in the study of ROCK-mediated cellular processes.
Safety and Hazards
将来の方向性
Indazole compounds have been found to have various biological activities . Therefore, the medicinal properties of “N-(6-fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide” could be explored in the future for the treatment of various pathological conditions .
作用機序
Target of Action
GSK429286A, also known as RHO-15, is a selective inhibitor of Rho-associated kinases (ROCK), specifically ROCK1 and ROCK2 . These kinases play a crucial role in various cellular processes, including cell contraction, motility, proliferation, and apoptosis.
Mode of Action
GSK429286A interacts with its targets, ROCK1 and ROCK2, by binding to their ATP-binding sites, thereby inhibiting their kinase activity . This inhibition leads to a decrease in the phosphorylation of downstream targets of ROCK, such as myosin light chain and LIM kinases .
Biochemical Pathways
The inhibition of ROCK1 and ROCK2 by GSK429286A affects several biochemical pathways. One of the key pathways is the regulation of actin cytoskeleton reorganization, which is crucial for cell shape and movement . By inhibiting ROCK activity, GSK429286A can impact cell contraction and motility.
Result of Action
The inhibition of ROCK1 and ROCK2 by GSK429286A leads to various cellular effects. For instance, it has been shown to reverse adrenaline-induced contraction of the rat aortic ring . Additionally, it causes a dose-dependent decrease in mean arterial blood pressure in spontaneous hypertensive rats .
特性
IUPAC Name |
N-(6-fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F4N4O2/c1-10-19(20(31)28-17-6-12-9-26-29-16(12)8-15(17)22)14(7-18(30)27-10)11-2-4-13(5-3-11)21(23,24)25/h2-6,8-9,14H,7H2,1H3,(H,26,29)(H,27,30)(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIIUAHHAZEXEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NC3=C(C=C4C(=C3)C=NN4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463946 | |
| Record name | N-(6-Fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide | |
CAS RN |
864082-47-3 | |
| Record name | N-(6-Fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 864082-47-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of Rho-15?
A1: Rho-15 (GSK429286A) primarily targets Rho-associated protein kinase 2 (ROCK2), a serine/threonine kinase involved in various cellular processes like cell motility, proliferation, and apoptosis. []
Q2: What are the downstream consequences of inhibiting ROCK2 with Rho-15?
A2: Inhibiting ROCK2 with Rho-15 can lead to a variety of downstream effects, including:
- Reduced phosphorylation of myosin light chain (MLC): ROCK2 phosphorylates MLC, promoting its activity and leading to smooth muscle contraction. Rho-15 inhibits this process. [, ]
- Altered actin cytoskeleton dynamics: ROCK2 regulates the actin cytoskeleton, influencing cell shape, migration, and adhesion. Rho-15 can disrupt these processes. [, ]
- Modulation of gene expression: ROCK2 can indirectly regulate gene expression by impacting transcription factors and signaling pathways. Rho-15 may influence gene expression profiles. [, ]
Q3: How does Rho-15's interaction with ROCK2 differ from other ROCK inhibitors?
A3: Rho-15 demonstrates selectivity for ROCK2 over ROCK1, unlike some other ROCK inhibitors like Y-27632 and H-1152. [] This selectivity is valuable for dissecting the specific roles of ROCK2 in biological processes.
Q4: What is the molecular formula and weight of Rho-15?
A4: The molecular formula of Rho-15 is C21H14F4N4O2, and its molecular weight is 430.37 g/mol.
Q5: Is there any available spectroscopic data for Rho-15?
A5: Specific spectroscopic data for Rho-15 is limited in the provided research papers. Further research or access to chemical databases may provide additional information.
Q6: How do structural modifications of Rho-15 affect its activity?
A6: While the provided research primarily focuses on Rho-15 itself, studies with chimeric Rho proteins, generated by swapping domains between different phages, highlight the importance of specific segments for DNA binding and protein-protein interactions. [] Further investigations are necessary to fully elucidate the SAR of Rho-15.
Q7: What is known about the stability of Rho-15 under different conditions?
A7: The provided research does not extensively cover the stability of Rho-15. Understanding its stability profile would be crucial for developing suitable formulations and storage conditions.
Q8: What is the pharmacokinetic profile of Rho-15 in animal models?
A8: A bioanalytical method using high-performance liquid chromatography-tandem mass spectrometry has been developed and validated for quantifying KD025 (SLx-2119), a selective ROCK2 inhibitor, in rat plasma, showcasing its applicability for pharmacokinetic studies. [] This method might be adaptable for studying the pharmacokinetics of Rho-15 in preclinical settings.
Q9: How does Rho-15's in vivo activity relate to its pharmacodynamic properties?
A9: The research papers provided do not offer detailed insights into the pharmacodynamics of Rho-15. Further research is needed to understand the relationship between its in vivo activity and its effects on specific biological processes.
Q10: Are there any cell-based assays or animal models used to evaluate Rho-15's efficacy?
A10: The provided research does not present specific data on Rho-15's efficacy in cell-based assays or animal models. Designing and conducting such studies would be crucial for assessing its therapeutic potential.
Q11: What is known about the toxicity and safety profile of Rho-15?
A11: As the research primarily focuses on the molecular mechanisms and interactions of Rho-15, detailed toxicity and safety data are not extensively discussed. Further studies are required to comprehensively assess its safety profile.
Q12: Are there any specific drug delivery strategies being explored for Rho-15?
A12: The provided research does not delve into specific drug delivery strategies for Rho-15. Exploring targeted delivery approaches could enhance its efficacy and potentially reduce off-target effects.
Q13: Have any biomarkers been identified to predict Rho-15's efficacy or monitor treatment response?
A13: The available research does not discuss specific biomarkers associated with Rho-15's efficacy or treatment response. Identifying such biomarkers would be valuable for patient stratification and personalized medicine approaches.
Q14: What is the connection between Rho-15 and Escherichia coli?
A14: The term "Rho-15" is also used to refer to a temperature-sensitive mutation in the rho gene of Escherichia coli. This mutation affects the Rho factor, a protein crucial for transcription termination. [, , , , , , ]
Q15: How does the rho-15 mutation impact E. coli?
A15: The rho-15 mutation in E. coli can lead to:
- Defective transcription termination: Rho-dependent termination sites are less effective, leading to readthrough transcription. [, , , , ]
- Altered gene expression: The transcription termination defect can influence the expression of various genes. [, , , ]
- Temperature sensitivity: The mutant Rho protein is often less stable at higher temperatures, leading to a temperature-sensitive phenotype. [, , , ]
Q16: How does the rho-15 mutation relate to methionine auxotrophy?
A16: Research has shown that the rho-15 mutation in a specific E. coli strain (DW319 ilv lacZ::IS1) results in a temperature-sensitive methionine auxotrophy. [] The exact mechanism linking the rho-15 mutation and methionine biosynthesis requires further investigation.
Q17: Can the rho-15 mutation be suppressed?
A17: Yes, studies have identified suppressor mutations in the rpoB gene (encoding the beta subunit of RNA polymerase) that can restore transcription termination in rho-15 mutant strains. [, , ] These findings highlight the interplay between Rho and RNA polymerase during transcription termination.
Q18: How does the rho-15 mutation affect plasmid compatibility in E. coli?
A18: The rho-15 mutation has been shown to impact plasmid compatibility in E. coli. Specifically, it can lead to incompatibility with plasmids like pBR322, potentially due to altered transcription patterns and the expression of plasmid-encoded proteins like Rom. []
Q19: What is the relationship between the rho-15 mutation and DNA superhelicity?
A19: Research suggests that the rho-15 mutation can affect DNA superhelicity in E. coli, leading to reduced negative supercoiling of plasmid DNA. [, , ] This effect might be linked to altered interactions between Rho, RNA polymerase, and DNA during transcription.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


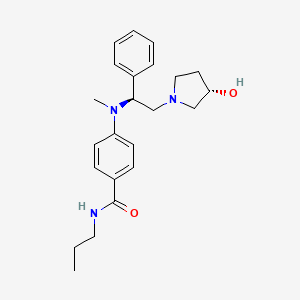
![6-Bromo-7-{4-[(5-Methylisoxazol-3-Yl)methyl]piperazin-1-Yl}-2-[4-(4-Methylpiperazin-1-Yl)phenyl]-1h-Imidazo[4,5-B]pyridine](/img/structure/B1683879.png)
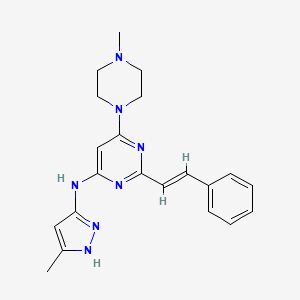
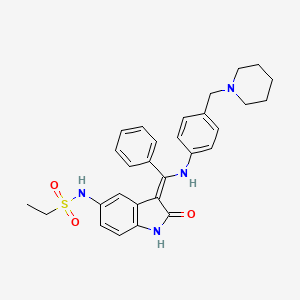

![4-[[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid](/img/structure/B1683884.png)

![2-(4-methyl-1,4-diazepan-1-yl)-N-((5-methylpyrazin-2-yl)methyl)-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxamide](/img/structure/B1683888.png)

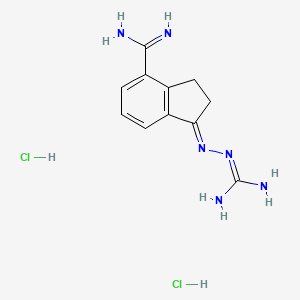
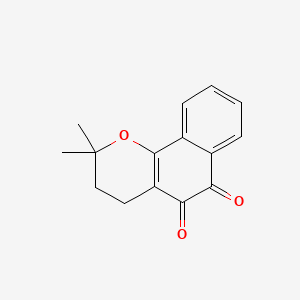
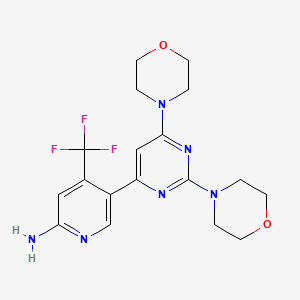

![methyl (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B1683899.png)